molecular formula C7H12O4 B14385119 Ethyl 3-hydroxy-3-methyl-2-oxobutanoate CAS No. 90054-60-7

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate

Cat. No.: B14385119
CAS No.: 90054-60-7
M. Wt: 160.17 g/mol
InChI Key: NRYDVQMXTUOSIA-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate is an organic compound with the molecular formula C7H12O4. It is a versatile intermediate used in various chemical reactions and is known for its role in organic synthesis. This compound is characterized by the presence of a hydroxy group, a methyl group, and a keto group, making it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via aldol condensation, followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-methyl-2-oxobutanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy group can form hydrogen bonds, while the keto group can undergo nucleophilic addition reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate is unique due to the presence of both a hydroxy group and a keto group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

90054-60-7

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

ethyl 3-hydroxy-3-methyl-2-oxobutanoate

InChI

InChI=1S/C7H12O4/c1-4-11-6(9)5(8)7(2,3)10/h10H,4H2,1-3H3

InChI Key

NRYDVQMXTUOSIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C)(C)O

Origin of Product

United States

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